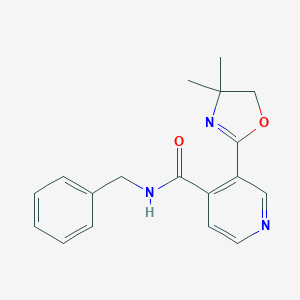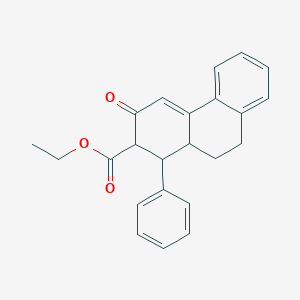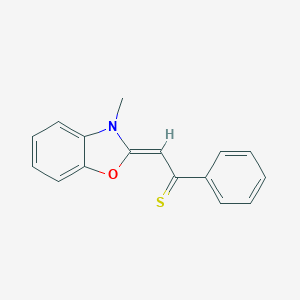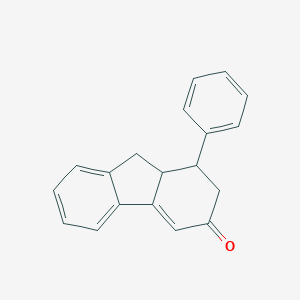
N-benzyl-3-(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)isonicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-3-(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)isonicotinamide is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. The chemical structure of the compound consists of an isonicotinamide moiety, which is known to exhibit various biological activities, and an oxazoline ring, which enhances the compound's stability and bioavailability.
Mecanismo De Acción
The mechanism of action of N-benzyl-3-(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)isonicotinamide is not fully understood. However, studies have suggested that the compound exerts its biological effects by modulating various signaling pathways, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK pathway. It also interacts with various cellular targets, including DNA, RNA, and proteins, which contribute to its diverse biological activities.
Biochemical and Physiological Effects:
N-benzyl-3-(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)isonicotinamide has been shown to exhibit various biochemical and physiological effects. In cancer cells, the compound induces apoptosis by activating caspase-3 and caspase-9 and inhibiting the expression of anti-apoptotic proteins such as Bcl-2 and Bcl-xL. It also inhibits cell proliferation by arresting the cell cycle at the G2/M phase and reducing the expression of cyclin B1 and cyclin D1. In inflammation models, the compound reduces the production of inflammatory cytokines such as TNF-α, IL-1β, and IL-6 and inhibits the activation of NF-κB. In neurodegenerative disease models, the compound exhibits neuroprotective effects by reducing oxidative stress, inhibiting the aggregation of amyloid beta, and enhancing the expression of neurotrophic factors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-benzyl-3-(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)isonicotinamide has several advantages for lab experiments. It is a stable and bioavailable compound that can be easily synthesized in large quantities. It exhibits diverse biological activities, making it a useful tool for studying various cellular processes. However, the compound also has limitations. Its mechanism of action is not fully understood, which makes it difficult to predict its biological effects in different experimental conditions. Additionally, the compound may exhibit off-target effects, which can complicate the interpretation of experimental results.
Direcciones Futuras
Several future directions can be explored for N-benzyl-3-(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)isonicotinamide. Firstly, the compound can be further optimized to enhance its potency and selectivity towards specific cellular targets. Secondly, its mechanism of action can be elucidated using advanced techniques such as proteomics and metabolomics. Thirdly, the compound can be evaluated in preclinical models for its safety and efficacy in various diseases. Fourthly, its potential as a drug candidate can be explored by conducting pharmacokinetic and pharmacodynamic studies. Finally, the compound can be used as a lead compound for the development of novel drugs with improved therapeutic properties.
Métodos De Síntesis
The synthesis of N-benzyl-3-(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)isonicotinamide involves the reaction of isonicotinamide and 4,4-dimethyl-4,5-dihydro-1,3-oxazole-2-carboxylic acid with benzyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in a suitable solvent such as dichloromethane or chloroform. The resulting product is then purified using column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
N-benzyl-3-(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)isonicotinamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. The compound has been shown to exhibit anti-cancer activity by inducing apoptosis and inhibiting cell proliferation in cancer cells. It also has anti-inflammatory properties by inhibiting the production of inflammatory cytokines and reducing the infiltration of immune cells. Additionally, the compound has been studied for its neuroprotective effects in Alzheimer's disease and Parkinson's disease models.
Propiedades
Fórmula molecular |
C18H19N3O2 |
|---|---|
Peso molecular |
309.4 g/mol |
Nombre IUPAC |
N-benzyl-3-(4,4-dimethyl-5H-1,3-oxazol-2-yl)pyridine-4-carboxamide |
InChI |
InChI=1S/C18H19N3O2/c1-18(2)12-23-17(21-18)15-11-19-9-8-14(15)16(22)20-10-13-6-4-3-5-7-13/h3-9,11H,10,12H2,1-2H3,(H,20,22) |
Clave InChI |
NBBXNCISQXQPLU-UHFFFAOYSA-N |
SMILES |
CC1(COC(=N1)C2=C(C=CN=C2)C(=O)NCC3=CC=CC=C3)C |
SMILES canónico |
CC1(COC(=N1)C2=C(C=CN=C2)C(=O)NCC3=CC=CC=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[bis(2-hydroxyethyl)-lambda~4~-sulfanylidene]-4-methylbenzenesulfonamide](/img/structure/B289743.png)


![2-Isopropylisothiazolo[2,3-a]pyridin-8-ium](/img/structure/B289748.png)
![Dimethyl 2-methylpyrrolo[2,1,5-cd]indolizine-1,3-dicarboxylate](/img/structure/B289749.png)

![1,3-dimethyl-6H-pyrido[1,2-a]quinolin-6-one](/img/structure/B289754.png)
![2-Tert-butyl-3-methyl-5-(4-methylphenyl)-7lambda~4~-[1,2]dithiolo[5,1-e][1,2]dithiole](/img/structure/B289758.png)




![4,5-Dimethylcyclopenta[c]quinolizine](/img/structure/B289768.png)